molecular formula C8H14O5S B14233115 2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester CAS No. 561015-28-9

2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester

Cat. No.: B14233115
CAS No.: 561015-28-9
M. Wt: 222.26 g/mol
InChI Key: FHQQSCLABUBWQR-UHFFFAOYSA-N
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Description

2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester is an organic compound with the molecular formula C8H14O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester typically involves the esterification of acrylic acid with 4-hydroxybutyl methanesulfonate. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The general reaction conditions include:

    Temperature: 60-80°C

    Solvent: Toluene or another suitable organic solvent

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

The reaction proceeds via the formation of an intermediate ester, which is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: The compound is utilized in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.

    Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is employed in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acrylic acid, which can then participate in polymerization reactions. The methylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions are crucial for the compound’s applications in polymer chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, butyl ester: Similar in structure but lacks the methylsulfonyl group.

    2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester: Contains different substituents, leading to distinct chemical properties.

Uniqueness

2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester is unique due to the presence of the methylsulfonyl group, which imparts specific reactivity and functional properties. This makes it particularly valuable in applications requiring precise chemical modifications and functionalization .

Properties

CAS No.

561015-28-9

Molecular Formula

C8H14O5S

Molecular Weight

222.26 g/mol

IUPAC Name

4-methylsulfonyloxybutyl prop-2-enoate

InChI

InChI=1S/C8H14O5S/c1-3-8(9)12-6-4-5-7-13-14(2,10)11/h3H,1,4-7H2,2H3

InChI Key

FHQQSCLABUBWQR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCCOC(=O)C=C

Origin of Product

United States

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